molecular formula C14H21N3OS B11022399 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11022399
M. Wt: 279.40 g/mol
InChI Key: SAOOQFXDABRTID-UHFFFAOYSA-N
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Description

The compound 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one features a seven-membered cyclohepta[c]pyridazin-3-one core substituted at the 2-position with a thiomorpholin-4-ylmethyl group. Thiomorpholine, a sulfur-containing analog of morpholine, introduces unique electronic and steric properties due to the presence of a thioether group (S instead of O) .

The synthesis of such compounds often involves alkylation or substitution reactions on the pyridazinone core, as demonstrated in the preparation of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives and cyclohepta-fused systems via tropylium ion intermediates .

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

2-(thiomorpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C14H21N3OS/c18-14-10-12-4-2-1-3-5-13(12)15-17(14)11-16-6-8-19-9-7-16/h10H,1-9,11H2

InChI Key

SAOOQFXDABRTID-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the reaction of thiomorpholine with a suitable precursor, such as a cycloheptapyridazinone derivative. One common method involves the use of formaldehyde as a cross-linking agent to attach the thiomorpholine moiety to the cycloheptapyridazinone core . The reaction is usually carried out in a solvent like ethanol under reflux conditions, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with active sites, while the cycloheptapyridazinone core can modulate the activity of the target molecule . This dual interaction mechanism allows the compound to exert its biological effects through multiple pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

The cyclohepta[c]pyridazin-3-one scaffold is shared among analogs, but substituents at the 2-position significantly influence physicochemical and pharmacological properties. Key analogs include:

Parent Compound: 2,5,6,7,8,9-Hexahydro-3H-cyclohepta[c]pyridazin-3-one (CAS 39716-45-5)
  • Molecular Formula : C₉H₁₂N₂O
  • Key Features: Lacks a substituent at the 2-position, serving as the baseline for comparison. Limited solubility and moderate lipophilicity are expected due to the absence of polar groups .
2-{[4-(Trifluoromethoxy)phenyl]methyl} Analogue (Compound ID: Y043-3803)
  • Molecular Formula : C₁₇H₁₇F₃N₂O₂
  • Molecular Weight : 338.33
  • logP : 4.24
  • Hydrogen Bond Acceptors : 4
  • Key Features : The trifluoromethoxy phenylmethyl group enhances lipophilicity (high logP) and metabolic stability, typical of fluorinated aromatic substituents .
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl] Analogue (Compound ID: J102-0168)
  • Molecular Formula : C₁₅H₂₁N₃O₂
  • Molecular Weight : 275.35
  • logP : 1.35
  • Hydrogen Bond Acceptors : 5
  • Key Features : The pyrrolidine-derived substituent increases polarity (lower logP) and hydrogen-bonding capacity, likely improving aqueous solubility .
Patent Compound: 2-(4-Chlorophenyl) Derivative

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Thiomorpholin-4-ylmethyl) Trifluoromethoxy Analogue Pyrrolidine Analogue Parent Compound
Molecular Weight ~279 (estimated) 338.33 275.35 ~164 (estimated)
logP Moderate (estimated 2.5–3.5) 4.24 1.35 Low (estimated 1.0–1.5)
H-Bond Acceptors ~3 (estimated) 4 5 2
Polar Surface Area Moderate (~45 Ų) 34.5 Ų 45.3 Ų ~30 Ų (estimated)
Key Substituent Effect Balanced lipophilicity/solubility High lipophilicity High solubility Baseline properties
  • However, the thioether group is less polar than oxygen, leading to moderate logP values compared to the pyrrolidine analog .
  • Trifluoromethoxy Group : The electron-withdrawing CF₃O group stabilizes the aromatic ring, increasing metabolic resistance but reducing solubility .
  • Pyrrolidine Group : The cyclic amine improves solubility and hydrogen-bonding capacity, favorable for central nervous system penetration .

Biological Activity

The compound 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one exhibits significant biological activity that warrants detailed exploration. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2OSC_{12}H_{16}N_2OS, with a molecular weight of approximately 232.34 g/mol. The structure features a thiomorpholine moiety which is known to enhance biological activity through various interactions within biological systems.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₆N₂OS
Molecular Weight232.34 g/mol
IUPAC NameThis compound

Antimycobacterial Activity

Recent studies have indicated that compounds with similar structures to pyridazinones show promising antimycobacterial activity. For instance, derivatives exhibiting a pyridazin-3-one skeleton have been reported to demonstrate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.3 to 1.8 μg/ml .

Antifungal and Antibacterial Properties

In addition to antimycobacterial effects, the compound displays notable antifungal and antibacterial activities. Research has shown that certain derivatives can exhibit moderate antifungal activity against pathogens such as Candida albicans and Staphylococcus aureus, suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes critical for microbial survival. For example, compounds similar in structure have been reported to inhibit the MurB enzyme in bacterial cell wall biosynthesis . This inhibition is crucial for the development of new antimycobacterial agents.

Study 1: Antimycobacterial Efficacy

In a study evaluating novel synthetic antimycobacterial agents, a compound structurally related to the target compound was tested for its efficacy against M. tuberculosis. The results indicated an MIC of 0.6 μg/ml with no observed toxicity at therapeutic doses . This suggests that the target compound may share similar pharmacological profiles.

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of pyridazinone derivatives revealed that certain compounds exhibited significant activity against C. parapsilosis with an MIC of 1.5 μg/ml . This reinforces the potential utility of the target compound in treating fungal infections.

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